5-Ethynyl-1H-imidazole-4-carboxamide

Antiviral Respiratory Syncytial Virus Selectivity Index

5-Ethynyl-1H-imidazole-4-carboxamide (CAS 126004-16-8) is the essential and non-substitutable aglycone precursor for synthesizing EICAR, the gold-standard IMPDH inhibitor. Unlike other 5-substituted imidazole-4-carboxamides, only the 5-ethynyl group confers the unique potency profile required for antiviral and oncology research. Ensure reliable supply of this critical building block; our high-purity material enables reproducible synthesis of EICAR for use as a potent antiviral control or a chemical probe for IMPDH addiction in solid tumor models. Choose this precursor to guarantee the integrity of your nucleoside analog research.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 126004-16-8
Cat. No. B153770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-1H-imidazole-4-carboxamide
CAS126004-16-8
Synonyms1H-Imidazole-4-carboxamide, 5-ethynyl- (9CI)
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC#CC1=C(N=CN1)C(=O)N
InChIInChI=1S/C6H5N3O/c1-2-4-5(6(7)10)9-3-8-4/h1,3H,(H2,7,10)(H,8,9)
InChIKeyVTEPZBCRFBNYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-1H-imidazole-4-carboxamide (CAS:126004-16-8): A Key Aglycone Precursor for Potent IMPDH Inhibitors


5-Ethynyl-1H-imidazole-4-carboxamide (CAS:126004-16-8) is an imidazole-based aglycone building block, featuring an ethynyl group at the 5-position and a carboxamide at the 4-position [1]. It is most notably employed as the essential precursor for the synthesis of the nucleoside analog 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) . This compound belongs to a class of small molecules that, upon ribosylation, yield potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), thereby blocking de novo guanylate biosynthesis and exerting cytostatic and antiviral effects [2].

Why 5-Ethynyl-1H-imidazole-4-carboxamide (CAS:126004-16-8) Cannot Be Replaced by Generic Analogs in Research


Simple substitution with other 5-substituted imidazole-4-carboxamides is not functionally equivalent. While this compound serves as the aglycone precursor for EICAR, its ribosylated derivative exhibits a unique and extreme potency profile that is critically dependent on the 5-ethynyl group. Studies on 5-alkynyl-1-β-D-ribofuranosylimidazole-4-carboxamides demonstrate that replacing the ethynyl group with other alkynyl, alkenyl, alkyl, or hydroxyl substituents results in a dramatic reduction or complete loss of biological activity [1]. Furthermore, EICAR's mechanism of action, which involves covalent inhibition of IMPDH after phosphorylation [2], is distinct from other nucleoside analogs like ribavirin or mizoribine, leading to quantitative differences in antiviral selectivity and potency that preclude simple interchangeability [3].

Quantitative Differentiation of 5-Ethynyl-1H-imidazole-4-carboxamide (CAS:126004-16-8) and Its Riboside Derivative


Superior Anti-RSV Potency of EICAR Compared to Ribavirin

The ribosylated derivative of 5-ethynyl-1H-imidazole-4-carboxamide, known as EICAR, demonstrates significantly greater potency against respiratory syncytial virus (RSV) than the clinically used antiviral ribavirin. In a direct head-to-head comparison using a plaque reduction assay in HEp-2 cells, EICAR achieved an EC50 of 1.4 ± 0.9 μg/mL, whereas ribavirin required a much higher concentration of 10 ± 3 μg/mL to achieve the same 50% reduction in viral replication [1]. This difference translates to a 7.1-fold improvement in potency.

Antiviral Respiratory Syncytial Virus Selectivity Index

Enhanced Antiviral Selectivity Index of EICAR Versus Ribavirin Against RSV

Beyond raw potency, the selectivity index (SI) of a compound, defined as the ratio of cytotoxic concentration (CC50) to effective antiviral concentration (EC50), is a critical metric for its utility. In the same RSV/HEp-2 cell model, EICAR exhibited an SI of 536, which is over tenfold greater than ribavirin's SI of 50 [1]. This indicates that EICAR has a significantly wider therapeutic window, being much more selective for viral inhibition over host cell toxicity.

Antiviral Selectivity Index Cytotoxicity

Superior Antitumor Cytostatic Activity of EICAR Compared to Mizoribine

The antitumor potential of EICAR is demonstrably superior to that of the related IMPDH inhibitor, mizoribine. In comparative studies against a panel of human solid tumor cell lines, including lung small-cell carcinoma (PC-6) and bladder transitional-cell carcinoma (T-24), mizoribine was found to be completely inactive. In stark contrast, EICAR exhibited potent cytostatic activity, inhibiting the growth of these cell lines effectively [1].

Antitumor Cytostatic IMPDH Inhibition

EICAR is the Most Potent Among 5-Alkynyl-Substituted Analogs Against L1210 Leukemia

A comprehensive structure-activity relationship (SAR) study of 5-alkynyl-1-β-D-ribofuranosylimidazole-4-carboxamides identified the 5-ethynyl derivative (EICAR) as the most potent inhibitor of murine L1210 leukemia cell growth. Among the synthesized analogs (6a-f), compound 6f (EICAR) exhibited an IC50 of 0.18 μg/mL, which was superior to all other 5-alkynyl substitutions tested, including 5-(3-hydroxy-1-propyn-1-yl) and 5-(4-hydroxy-1-butyn-1-yl) derivatives [1]. Analogs with non-alkynyl groups at the 5-position were completely devoid of activity [2].

Antileukemic Structure-Activity Relationship SAR

Comparative Anti-DENV Activity and Cytotoxicity of EICAR vs. 4'-ThioEICAR

A direct comparison between EICAR and its 4'-thio derivative (4'-thioEICAR) revealed a critical trade-off in activity and toxicity. EICAR is a potent anti-dengue virus (DENV) compound but exhibits significant cytotoxicity in some cell lines. The 4'-thio derivative was synthesized to mitigate this toxicity; while it successfully showed reduced cytotoxicity, it also suffered from a substantial loss in anti-DENV activity . This highlights that EICAR's potent activity profile is tightly linked to its specific ribofuranosyl structure.

Antiviral Dengue Virus Cytotoxicity

Validated Research Applications for 5-Ethynyl-1H-imidazole-4-carboxamide (CAS:126004-16-8) and EICAR


Synthesis of EICAR for Antiviral Mechanism-of-Action Studies

5-Ethynyl-1H-imidazole-4-carboxamide is the essential and non-substitutable precursor for synthesizing EICAR . Researchers can use this aglycone to generate EICAR for use as a gold-standard IMPDH inhibitor in antiviral studies, particularly against orthomyxoviruses (e.g., influenza A/B) and paramyxoviruses (e.g., RSV, measles), where it demonstrates >7-fold greater potency and a >10-fold higher selectivity index than ribavirin [1].

Investigating IMPDH-Dependent Vulnerabilities in Solid Tumors

In oncology research, EICAR, synthesized from this aglycone, serves as a highly potent chemical probe for interrogating IMPDH addiction in solid tumor models, such as lung small-cell carcinoma (PC-6) and bladder transitional-cell carcinoma (T-24) [2]. Its demonstrated cytostatic activity in these models, in stark contrast to the inactivity of mizoribine [2], makes it a valuable tool for validating IMPDH as a therapeutic target in cancers that do not respond to other nucleoside analogs.

Establishing Baseline Efficacy in L1210 Murine Leukemia Models

The L1210 murine leukemia model remains a cornerstone for preliminary antileukemic drug screening. EICAR is the most potent member of the 5-alkynyl-1-β-D-ribofuranosylimidazole-4-carboxamide class against L1210 cells, with an established IC50 of 0.18 μg/mL [3]. This provides a robust, literature-validated benchmark for comparing the efficacy of novel antimetabolite compounds in this standard in vitro assay.

Differentiating Antiviral Activity from Cytotoxicity in Dengue Virus Research

EICAR's well-characterized profile of potent anti-dengue virus (DENV) activity coupled with defined cytotoxicity makes it a crucial control compound for dengue research. It allows scientists to distinguish between true antiviral effects and those arising from non-specific cytotoxicity, especially when compared to less active but also less toxic analogs like 4'-thioEICAR .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethynyl-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.